(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(methoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid
Description
This compound is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 2-(methoxycarbonyl)phenoxy substituent at the 4-position. The Boc group enhances solubility in organic solvents and protects the amine during synthesis, while the methoxycarbonylphenoxy moiety contributes to polarity and π-π stacking capabilities.
Propriétés
IUPAC Name |
(2S,4S)-4-(2-methoxycarbonylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO7/c1-18(2,3)26-17(23)19-10-11(9-13(19)15(20)21)25-14-8-6-5-7-12(14)16(22)24-4/h5-8,11,13H,9-10H2,1-4H3,(H,20,21)/t11-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTHNYWEGRFKQF-AAEUAGOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC=C2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=CC=C2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(methoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylic acid (CAS No. 1354486-81-9) is a pyrrolidine derivative with potential biological activity. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C17H23NO6
- Molecular Weight : 337.37 g/mol
- CAS Number : 1354486-81-9
Structure
The structure of the compound features a pyrrolidine ring, which is pivotal for its biological interactions. The tert-butoxycarbonyl (Boc) group and the methoxycarbonyl phenoxy substituent contribute to its stability and solubility properties.
Research indicates that compounds similar to (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(methoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylic acid may exhibit various biological activities:
- Antiviral Activity : Related pyrrolidine derivatives have been studied for their potential in treating viral infections, particularly as intermediates in the synthesis of antiviral drugs like Velpatasvir .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, although detailed studies are needed to confirm this.
- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation through modulation of cytokine production.
Case Studies and Research Findings
- Chiral Separation Process : A study developed a method for the chiral separation of (2S,4S)-TBMP from its racemic mixture, highlighting its significance as an intermediate in drug synthesis . This process utilized green chemistry principles, which are crucial for sustainable pharmaceutical manufacturing.
- Antiviral Research : The compound's structure has been linked to antiviral properties through its role as a precursor in the synthesis of drugs targeting HCV (Hepatitis C Virus). The structural modifications enhance binding affinity to viral proteins, thus inhibiting replication .
- Biological Assays : In vitro assays have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .
Data Table: Biological Activity Overview
Applications De Recherche Scientifique
Pharmaceutical Applications
-
Intermediate in Drug Synthesis :
- TBMP serves as a crucial intermediate in the synthesis of antiviral drugs, particularly those targeting hepatitis C virus (HCV). It is involved in the production of Velpatasvir, a direct-acting antiviral agent used in HCV treatment. The compound's chirality is essential for the biological activity of the final pharmaceutical product .
-
Chiral Separation Techniques :
- Recent studies have explored efficient chiral separation methods for TBMP using environmentally friendly processes. For instance, a novel crystallization technique was developed that enhances yield and reduces solvent use, achieving a remarkable increase in atom economy and reaction mass efficiency compared to traditional methods .
- Potential Anticancer Activity :
Synthetic Applications
- Building Block for Complex Molecules :
- Synthesis of Novel Ligands :
Case Studies
- Green Chemistry Approaches :
- Pharmacokinetic Studies :
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Table 1: Key Structural Features of Analogs
Key Observations :
- Phenoxy Substituents: The methoxycarbonyl group in the target compound provides moderate polarity, balancing solubility and membrane permeability. Chloro and isopropyl substituents () introduce steric and electronic effects, which may enhance receptor binding in medicinal applications.
- Stereochemical Differences : The 4S configuration in the target compound contrasts with 4R analogs (e.g., ), where spatial orientation of substituents alters molecular recognition. For instance, 4R-methoxy derivatives may exhibit weaker hydrogen bonding due to mismatched stereochemistry .
Physicochemical Properties
Table 2: Calculated and Experimental Properties
Méthodes De Préparation
Reaction Details and Yields
| Parameter | Value |
|---|---|
| Yield | Approximately 40% isolated yield after purification |
| 1H NMR (CD3OD, 400 MHz) | Signals consistent with Boc group (δ ~1.44 ppm, 9H), pyrrolidine protons (δ 2.5-4.6 ppm), aromatic protons (δ 7.3-8.5 ppm) |
| MS (ESI) | m/z consistent with MH+ ion of target compound (e.g., 358 for related derivatives) |
Alternative Synthetic Routes and Considerations
Direct nucleophilic substitution on activated phenol derivatives with pyrrolidine carboxylic acid derivatives can be employed but may suffer from lower regio- and stereoselectivity.
Stepwise protection and deprotection strategies are critical to avoid side reactions, especially when multiple functional groups are present.
Use of different catalysts or ligands (e.g., Pd catalysts with chiral ligands) can improve yields and selectivity.
Solvent choice and temperature control are important to maintain stereochemical integrity and optimize reaction rates.
Summary Table of Key Preparation Parameters
| Aspect | Details |
|---|---|
| Starting Material | (2S,4R)-Fmoc-4-amino-1-Boc-pyrrolidine-2-carboxylic acid or equivalent |
| Protecting Group | tert-Butoxycarbonyl (Boc) on amino group |
| Coupling Partner | Aryl chloride or phenoxy derivative with methoxycarbonyl substituent |
| Catalyst System | Pd2dba3 with racemic-BINAP ligand |
| Base | Sodium t-butoxide |
| Solvent | Acetonitrile for deprotection; Degassed toluene for coupling |
| Temperature | Room temperature for deprotection; Reflux for coupling |
| Reaction Time | 3 hours for deprotection; 1 hour for coupling |
| Purification | Preparative HPLC |
| Yield | ~40% isolated yield |
Research Findings and Notes
The stereochemistry at positions 2 and 4 of the pyrrolidine ring is preserved throughout the synthesis by careful control of reaction conditions.
The Boc protecting group is stable under the coupling conditions but can be removed later if needed for further functionalization.
The introduction of the methoxycarbonyl group on the phenoxy ring is usually done prior to coupling to ensure regioselective substitution.
Analytical data such as 1H NMR and LC-MS confirm the structure and purity of the final compound.
This compound serves as a valuable intermediate in pharmaceutical synthesis due to its functional groups and stereochemistry.
Q & A
Q. What are the key synthetic routes for preparing (2S,4S)-1-(tert-butoxycarbonyl)-4-[2-(methoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Starting with L-proline derivatives to establish the pyrrolidine backbone. The carboxylic acid group is esterified to facilitate cyclization .
- Step 2 : Introducing the Boc (tert-butoxycarbonyl) protecting group using tert-butyl chloroformate in the presence of a base like triethylamine to protect the amine functionality .
- Step 3 : Phenoxy substitution via nucleophilic aromatic substitution or Mitsunobu reaction, using 2-(methoxycarbonyl)phenol under basic conditions (e.g., NaH or K₂CO₃) to install the methoxy-carbonylphenoxy group .
- Step 4 : Final hydrolysis of the ester to regenerate the carboxylic acid, often using aqueous HCl or LiOH .
Q. How can researchers confirm the stereochemical integrity of this compound during synthesis?
- Methodological Answer :
- Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to resolve enantiomers and quantify enantiomeric excess (ee).
- Circular Dichroism (CD) Spectroscopy can verify the (2S,4S) configuration by comparing optical activity to known standards .
- X-ray Crystallography of intermediates (e.g., Boc-protected derivatives) provides definitive stereochemical confirmation .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl), methoxy-carbonyl (δ ~3.8 ppm for OCH₃), and pyrrolidine ring protons (δ 3.0–4.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) for molecular formula validation.
- FT-IR to identify carbonyl stretches (Boc: ~1680–1720 cm⁻¹; carboxylic acid: ~1700 cm⁻¹) .
Q. What are recommended storage conditions to ensure compound stability?
- Methodological Answer :
- Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the Boc group or oxidation of the phenoxy moiety .
- Avoid prolonged exposure to moisture or acidic/basic conditions, which may degrade the carboxylic acid or ester functionalities .
Advanced Research Questions
Q. How can stereoselective synthesis be optimized to minimize racemization during phenoxy group installation?
- Methodological Answer :
- Use Mitsunobu conditions (DIAD, PPh₃) with 2-(methoxycarbonyl)phenol to ensure retention of configuration at the pyrrolidine C4 position .
- Employ low-temperature reactions (–20°C to 0°C) to suppress epimerization .
- Monitor reaction progress via TLC or in-situ FT-IR to terminate the reaction before side reactions occur .
Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?
- Methodological Answer :
- Perform dose-response assays across multiple cell lines (e.g., HEK293, HepG2) to account for cell-type-specific effects.
- Use molecular docking simulations (e.g., AutoDock Vina) to analyze interactions between the methoxy-carbonylphenoxy group and target proteins (e.g., viral proteases) .
- Validate inconsistencies via surface plasmon resonance (SPR) to measure binding kinetics directly .
Q. How does substitution at the phenoxy group influence pharmacological activity?
- Methodological Answer :
- Case Study : Replace the methoxy-carbonyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) substituents and compare IC₅₀ values in antiviral assays. Derivatives with 4-nitro substituents showed 10-fold higher inhibition of HCV NS3/4A protease .
- Structure-Activity Relationship (SAR) Analysis : Use comparative molecular field analysis (CoMFA) to correlate substituent electronic properties with bioactivity .
Q. What mechanistic insights explain unexpected byproducts during Boc deprotection?
- Methodological Answer :
- Common Issue : Trifluoroacetic acid (TFA)-mediated Boc removal can lead to pyrrolidine ring opening or ester hydrolysis.
- Mitigation : Use milder deprotection agents (e.g., HCl in dioxane) at 0°C to preserve the carboxylic acid and phenoxy groups .
- Byproduct Analysis : Conduct LC-MS to identify intermediates and adjust reaction stoichiometry .
Q. How can computational methods predict the compound’s reactivity in novel reaction environments?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
